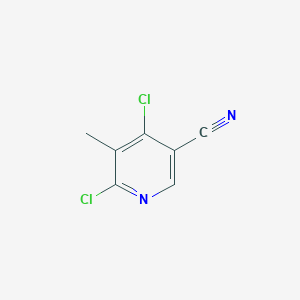

4,6-Dichloro-5-methylnicotinonitrile

Description

Properties

Molecular Formula |

C7H4Cl2N2 |

|---|---|

Molecular Weight |

187.02 g/mol |

IUPAC Name |

4,6-dichloro-5-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C7H4Cl2N2/c1-4-6(8)5(2-10)3-11-7(4)9/h3H,1H3 |

InChI Key |

UNQPBYGYWFFDJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CN=C1Cl)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis Starting from 4,6-Dihydroxypyrimidine Derivatives

A patented method describes the preparation of 4,6-dichloropyrimidine derivatives, which can be adapted for 4,6-dichloro-5-methylnicotinonitrile synthesis:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Formamide, absolute ethanol, sodium ethoxide, diethyl malonate | Formation of 4,6-dihydroxypyrimidine via condensation and cyclization | Reaction temperature 70–90°C, reflux for hours; high purity intermediate |

| 2 | Hydrochloric acid aqueous solution | Acidification to pH 2–6 to precipitate 4,6-dihydroxypyrimidine | Cooling to 0–5°C, centrifugation, drying |

| 3 | 4,6-Dihydroxypyrimidine, dichloroethane, chlorination catalyst, thionyl chloride | Chlorination to obtain 4,6-dichloropyrimidine | Reflux, temperature control, recovery of solvents; yield >83% based on diethyl malonate |

This method emphasizes environmental friendliness, cost-effectiveness, and industrial scalability. While it focuses on pyrimidine, similar chlorination strategies apply to nicotinonitrile derivatives.

Chlorination of 2,6-Dihydroxy-4-(phenylthio)methylnicotinonitrile

A research article details the preparation of 2,6-dichloro-4-(phenylthio)methylnicotinonitrile, which shares structural similarity with this compound:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| A | Cyanoacetamide, ethyl 4-(phenylthiol) acetoacetate, KOH in methanol | Formation of 2,6-dihydroxy-4-(phenylthiol)methylnicotinonitrile monopotassium salt | Reflux for 7 hours, isolation by filtration |

| B | POCl3, sealed tube, 150°C, 9 hours | Chlorination to 2,6-dichloro-4-(phenylthiol)methylnicotinonitrile | Purification by chromatography, 54% yield |

| C | DIBAL-H reduction at -78°C | Conversion to aldehyde derivative | 67% yield |

| D | Grignard reaction with tolylmagnesium bromide | Further functionalization | Not directly related to target compound |

This method demonstrates the use of phosphorus oxychloride (POCl3) for chlorination of hydroxy groups to chloro substituents, a key step relevant to this compound synthesis.

Chlorination Using Thionyl Chloride and Catalysts

The chlorination of dihydroxypyrimidine or dihydroxynicotinonitrile intermediates with thionyl chloride (SOCl2) in the presence of catalysts is a common strategy. The process involves:

- Stirring the dihydroxy intermediate in a chlorinated solvent (e.g., dichloroethane).

- Slow addition of thionyl chloride at reflux temperature.

- Removal of by-products and solvent recovery.

- Crystallization and drying of the dichloro product.

This method offers high selectivity and yields, suitable for industrial scale.

Comparative Data Table of Key Preparation Methods

Research Results and Analysis

- The formamide and diethyl malonate route yields high purity 4,6-dichloropyrimidine intermediates with yields exceeding 83%, demonstrating excellent process efficiency and environmental considerations.

- Chlorination with phosphorus oxychloride is effective but may require higher temperatures and chromatographic purification, potentially limiting large-scale application.

- The use of thionyl chloride with appropriate solvents and catalysts provides a balance between yield and process simplicity, making it a preferred method industrially.

- No direct preparation of this compound was explicitly detailed in the available literature; however, the described methods for closely related compounds provide a strong foundation for its synthesis by adapting methyl substitution at the 5-position prior to chlorination.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-methylnicotinonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Triethylamine (Et3N) is commonly used as a base in these reactions.

Reduction: Reactions are typically carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Oxidation: Reactions are performed in aqueous or alcoholic solutions under reflux conditions.

Major Products:

Nucleophilic Substitution: Products include substituted pyridines.

Reduction: The major product is 4,6-dichloro-5-methylpyridin-2-amine.

Oxidation: The major product is 4,6-dichloro-5-methylpyridine-2-carboxylic acid.

Scientific Research Applications

4,6-Dichloro-5-methylnicotinonitrile has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-methylnicotinonitrile involves its interaction with specific molecular targets. The chlorine atoms and nitrile group allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with nucleophilic sites on proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4,6-Dichloro-5-methylnicotinonitrile with key analogs from the provided evidence:

Key Comparisons:

Functional Groups: The nitrile group in this compound contrasts with the carboxylic acid in 4,6-Dichloro-5-methylnicotinic acid . Nitriles are less polar but more reactive in nucleophilic additions or cycloadditions, making them valuable in cross-coupling reactions. 2,6-Dichloro-5-fluoro-4-methylnicotinic acid incorporates fluorine, which enhances electronegativity and may improve metabolic stability in drug candidates compared to chlorine.

Substituent Effects: The 4,6-dichloro substitution in the target compound and 4,6-Dichloro-5-methylnicotinic acid creates electron-deficient pyridine rings, favoring electrophilic substitutions.

Applications :

- Carboxylic acid derivatives (e.g., 4,6-Dichloro-5-methylnicotinic acid ) are common in drug synthesis due to their ability to form salts or esters .

- Fluorinated analogs like 2,6-Dichloro-5-fluoro-4-methylnicotinic acid are prioritized in medicinal chemistry for their enhanced bioavailability and target affinity.

Safety: Nitrile-containing compounds (e.g., 6-Amino-5-nitropicolinonitrile) require stringent handling due to inhalation risks . The target compound likely shares similar precautions.

Research Findings and Implications

- Reactivity Trends: Chlorine and nitrile groups in this compound may facilitate Suzuki-Miyaura couplings or hydrolysis to amides/carboxylic acids, expanding its utility in multi-step syntheses.

- Synthetic Challenges : Steric hindrance from the 5-methyl group could complicate functionalization at adjacent positions, necessitating optimized reaction conditions.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies methyl and chloro substituents, with characteristic shifts for nitrile groups (C≡N: ~110–120 ppm in ¹³C).

- HPLC : Reverse-phase HPLC with UV detection (λ = 220–260 nm) assesses purity, using acetonitrile/water gradients for separation.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (calc. for C₇H₄Cl₂N₂: 192.97 g/mol) and fragmentation patterns .

How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Advanced

The electron-withdrawing chlorine atoms activate the pyridine ring toward Suzuki or Buchwald-Hartwig couplings but create steric hindrance at the 4- and 6-positions. The methyl group at position 5 further restricts access to adjacent sites. Computational studies suggest that palladium catalysts with bulky ligands (e.g., XPhos) enhance coupling efficiency at the 3-position by mitigating steric clashes. Electronic effects dominate regioselectivity, while steric factors dictate catalyst choice .

What safety precautions are essential when handling this compound in the laboratory?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Store in airtight containers away from oxidizers .

What strategies resolve contradictions in reported yields for SNAr reactions on dichlorinated nicotinonitriles?

Advanced

Discrepancies in yields often arise from solvent polarity, nucleophile strength, or reaction time. A Design of Experiments (DoE) approach systematically evaluates variables:

- Solvent : High-polarity solvents (DMF, DMSO) accelerate SNAr but may degrade sensitive intermediates.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.

- Temperature : Stepwise heating (e.g., 60°C → 100°C) balances reaction rate and decomposition.

Cross-referencing kinetic data from similar compounds (e.g., 2,5-dichloro-4,6-dimethylnicotinonitrile) helps identify optimal conditions .

How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?

Advanced

SAR studies focus on modifying substituents to enhance binding affinity or selectivity. For example:

- Nitrile Group : Replacing C≡N with carboxylic acid (-COOH) alters hydrogen-bonding interactions.

- Chlorine/Methyl Groups : Adjusting their positions modulates lipophilicity (logP) and steric bulk, impacting membrane permeability.

Biological assays (e.g., enzyme inhibition) paired with molecular docking validate hypotheses, as seen in related nicotinonitrile-based kinase inhibitors .

What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.